![molecular formula C10H20N2 B2358432 1-Methyl-4-(pyrrolidin-3-yl)piperidine CAS No. 1341047-26-4](/img/structure/B2358432.png)
1-Methyl-4-(pyrrolidin-3-yl)piperidine
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Overview
Description
1-Methyl-4-(pyrrolidin-3-yl)piperidine is a chemical compound with the CAS Number: 1341047-26-4 . It has a molecular weight of 168.28 . The IUPAC name for this compound is 1-methyl-4-(3-pyrrolidinyl)piperidine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methyl-4-(pyrrolidin-3-yl)piperidine is 1S/C10H20N2/c1-12-6-3-9(4-7-12)10-2-5-11-8-10/h9-11H,2-8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
1-Methyl-4-(pyrrolidin-3-yl)piperidine is a liquid at room temperature . It has a molecular weight of 168.28 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Targeted Therapeutics: Researchers have explored derivatives of 1-Methyl-4-(pyrrolidin-3-yl)piperidine as potential drug candidates. These molecules exhibit selectivity for specific biological targets, such as receptors or enzymes . For instance, they may act as agonists or antagonists for G protein-coupled receptors (GPCRs) or other proteins involved in signaling pathways.
Stereochemistry and Biological Activity: The stereoisomers of pyrrolidine compounds play a crucial role in drug development. Different spatial orientations of substituents can lead to varying biological profiles. Medicinal chemists study how these stereoisomers interact with enantioselective proteins .
Small Molecule Ligands
1-Methyl-4-(pyrrolidin-3-yl)piperidine derivatives have been investigated as ligands for various protein targets:
Methyl-Lysine Binding Proteins: Some derivatives act as ligands for proteins involved in epigenetic regulation. These compounds may modulate gene expression by binding to methyl-lysine binding domains .
Polo-like Kinase 1 (PLK1) Inhibitors: PLK1 plays a crucial role in cell cycle progression. Inhibitors of PLK1, including certain pyrrolidine derivatives, are being explored for cancer therapy .
Other Applications
Beyond medicinal chemistry, this compound has relevance in other areas:
Antioxidant Properties: Piperidine-based compounds, including 1-Methyl-4-(pyrrolidin-3-yl)piperidine, exhibit antioxidant activity. For example, piperine (a related alkaloid) from the Piperaceae family shows powerful antioxidant effects .
Clinical Applications: Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise in cancer treatment .
Safety and Hazards
The safety information for 1-Methyl-4-(pyrrolidin-3-yl)piperidine includes several hazard statements: H302, H314, H335 . This indicates that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Future Directions
While specific future directions for 1-Methyl-4-(pyrrolidin-3-yl)piperidine were not found in the search results, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This suggests that there could be potential for further exploration and development of compounds with this structure in the field of drug discovery .
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrrolidine derivatives can exhibit diverse modes of action depending on their structural modifications and the specific biological targets they interact with .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .
Result of Action
It’s worth noting that pyrrolidine derivatives can exhibit diverse biological activities depending on their structural modifications and the specific biological targets they interact with .
properties
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-6-3-9(4-7-12)10-2-5-11-8-10/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIGNRJWFLJIEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyrrolidin-3-yl)piperidine | |
CAS RN |
1341047-26-4 |
Source
|
Record name | 1-methyl-4-(pyrrolidin-3-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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